N-[(Dimethylamino)methyl]-2-methylprop-2-enamide
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Overview
Description
N-[(Dimethylamino)methyl]-2-methylprop-2-enamide is an organic compound that features both an amide and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(Dimethylamino)methyl]-2-methylprop-2-enamide typically involves the Mannich reaction, where a secondary amine (dimethylamine), formaldehyde, and an acrylamide are reacted together. The reaction is usually carried out in an organic solvent such as acetonitrile at room temperature .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-[(Dimethylamino)methyl]-2-methylprop-2-enamide has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of stimuli-responsive polymers that exhibit changes in properties in response to environmental stimuli such as pH and temperature.
Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of bioactive molecules and drug candidates.
Materials Science: It is used in the development of advanced materials with specific properties, such as enhanced mechanical strength or conductivity.
Mechanism of Action
The mechanism of action of N-[(Dimethylamino)methyl]-2-methylprop-2-enamide involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
N,N-Dimethylacrylamide: Similar in structure but lacks the methyl group on the prop-2-enamide moiety.
N,N-Dimethylaminopropylamine: Contains a similar dimethylamino group but differs in the overall structure.
Uniqueness: N-[(Dimethylamino)methyl]-2-methylprop-2-enamide is unique due to the presence of both the dimethylamino and the methylprop-2-enamide groups, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in the synthesis of polymers and advanced materials .
Properties
IUPAC Name |
N-[(dimethylamino)methyl]-2-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-6(2)7(10)8-5-9(3)4/h1,5H2,2-4H3,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTGZPQHFCONFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10548221 |
Source
|
Record name | N-[(Dimethylamino)methyl]-2-methylprop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10548221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
44901-54-4 |
Source
|
Record name | N-[(Dimethylamino)methyl]-2-methylprop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10548221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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